molecular formula C10H9Cl2NO B6344903 (2,4-Dichloro-3,5-dimethylphenoxy)acetonitrile CAS No. 2216493-20-6

(2,4-Dichloro-3,5-dimethylphenoxy)acetonitrile

Cat. No.: B6344903
CAS No.: 2216493-20-6
M. Wt: 230.09 g/mol
InChI Key: DIHUEFBGXOTXPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4-Dichloro-3,5-dimethylphenoxy)acetonitrile is an organic compound with the molecular formula C10H9Cl2NO. It is a derivative of phenoxyacetonitrile, characterized by the presence of two chlorine atoms and two methyl groups on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichloro-3,5-dimethylphenoxy)acetonitrile typically involves the reaction of 2,4-dichloro-3,5-dimethylphenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichloro-3,5-dimethylphenoxy)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted phenoxyacetonitriles.

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Primary amines.

Scientific Research Applications

(2,4-Dichloro-3,5-dimethylphenoxy)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,4-Dichloro-3,5-dimethylphenoxy)acetonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-3,5-dimethylphenol: A related compound with similar structural features but different functional groups.

    2,4-Dichloro-3,5-dimethylbenzoic acid: Another derivative with a carboxylic acid group instead of a nitrile group.

Uniqueness

(2,4-Dichloro-3,5-dimethylphenoxy)acetonitrile is unique due to its combination of chlorine and nitrile groups, which confer distinct reactivity and potential applications compared to its analogs. Its specific structure allows for targeted modifications and functionalization in synthetic chemistry.

Properties

IUPAC Name

2-(2,4-dichloro-3,5-dimethylphenoxy)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO/c1-6-5-8(14-4-3-13)10(12)7(2)9(6)11/h5H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHUEFBGXOTXPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)Cl)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.